5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2,9H,(H,7,8)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHFMYEZAGTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962881 | |
| Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43077-77-6 | |
| Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Jones Reagent Oxidation
Jones reagent (CrO₃ in H₂SO₄) effectively oxidizes 5-substituted 2-hydroxymethyl-4-oxo-4H-pyran derivatives to their corresponding 2-carboxylic acids. In a representative procedure:
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Substrate : 5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran
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Conditions : Reflux in acetone with Jones reagent (4 hours)
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Yield : 45%
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Product : 5-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid
While this method was applied to pyranones, the mechanistic pathway—involving chromic acid-mediated oxidation of primary alcohols to carboxylic acids—is directly applicable to dihydropyridine systems. Modifications may include adjusting reaction time and temperature to accommodate nitrogen heterocycle stability.
Potassium Permanganate Oxidation
Aqueous KMnO₄ under acidic conditions provides an alternative route, though with lower efficiency:
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Substrate : 5-Methoxy-2-hydroxymethyl-4-oxo-4H-pyran
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Conditions : KMnO₄ (7 eq) in H₂O at 50°C (3 hours)
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Yield : 23%
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Product : 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
The diminished yield compared to Jones reagent highlights the importance of oxidizing agent selection. For acid-sensitive dihydropyridines, milder agents like Ag₂O may be preferable.
Silver Oxide-Mediated Oxidation
Ag₂O in alkaline media offers a metal-free alternative with improved yields for pyranone systems:
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Substrate : 5-Benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran
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Conditions : Ag₂O (3 eq) in 2M NaOH (reflux, 2 hours)
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Yield : 61%
This method’s success suggests potential for adapting silver-based oxidants to dihydropyridine substrates, particularly where heavy metal contamination must be avoided.
Ring Expansion of Isoxazole Derivatives
Molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion provides access to polysubstituted 4-oxo-1,4-dihydropyridine carboxylates, which can be functionalized to the target compound.
Reaction Mechanism and Conditions
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Precursor : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate
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Catalyst : Mo(CO)₆ (10 mol%)
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Conditions : Toluene, 110°C, 12 hours
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Product : Methyl 2-alkyl-6-aryl-4-oxo-1,4-dihydropyridine-3-carboxylate
While this yields 3-carboxylates, modifying the isoxazole starting material’s substitution pattern could redirect carboxylate formation to the 2-position. For example, introducing directing groups at C5 of the isoxazole may favor alternative cyclization pathways.
Functionalization to 2-Carboxylic Acid
Post-synthetic hydrolysis of ester intermediates enables carboxylate generation:
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Ester Saponification : Treat methyl carboxylate with LiOH (2 eq) in THF/H₂O (3:1) at 25°C
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Acidification : Neutralize with HCl to precipitate free carboxylic acid
Adapting this to 2-carboxylates would require precursors with ester groups at C2, achievable through isoxazole substrates bearing appropriate substituents.
Comparative Analysis of Synthetic Routes
For this compound, Ag₂O oxidation and Mo(CO)₆ ring expansion emerge as the most promising methods, pending substrate adaptation.
Applications and Derivative Synthesis
The carboxylic acid moiety enables diverse downstream transformations:
Esterification
Amide Formation
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives have been studied for their potential therapeutic effects. The compound exhibits various biological activities that make it a candidate for drug development.
Antidiabetic Properties
Recent studies indicate that derivatives of this compound may act as inhibitors of the enzyme aldose reductase, which is implicated in diabetic complications. For instance, certain analogs have shown IC50 values ranging from 0.789 to 17.11 μM, demonstrating their potency as selective aldose reductase inhibitors . This inhibition can potentially reduce sorbitol accumulation in diabetic tissues, thereby mitigating complications associated with diabetes.
Cardiovascular Benefits
The compound has been linked to beneficial effects on lipid metabolism. It has been proposed as a therapeutic agent for conditions related to dyslipidemia and hypertension. Specific formulations containing this compound have been shown to modulate the activity of the TGR5 receptor, which plays a role in metabolic regulation . This modulation can lead to improved lipid profiles and reduced cardiovascular risk factors.
Enzyme Inhibition
The ability of this compound to inhibit various enzymes is crucial for its application in pharmacology.
Aldose Reductase Inhibition
The compound's derivatives have demonstrated significant inhibitory effects on aldose reductase, making them valuable in managing diabetic complications . The structure-activity relationship studies indicate that modifications on the aromatic ring can enhance inhibitory potency, emphasizing the importance of molecular design in drug development.
Antioxidant Activity
This compound exhibits notable antioxidant properties. Research has shown that it can effectively scavenge free radicals and suppress lipid peroxidation.
Lipid Peroxidation Suppression
In studies measuring lipid peroxidation suppression, compounds derived from this compound showed activity comparable to known antioxidants like Trolox . This property is particularly relevant in preventing oxidative stress-related diseases.
Summary of Applications
Case Studies
Case Study 1: Aldose Reductase Inhibition
In a study published by MDPI, derivatives of this compound were synthesized and evaluated for their aldose reductase inhibitory activity. The most potent derivative exhibited an IC50 value of 0.789 μM, highlighting the potential for developing effective antidiabetic drugs based on this scaffold .
Case Study 2: Cardiovascular Applications
Research exploring the modulation of TGR5 receptors by compounds derived from this compound underscores its relevance in treating metabolic disorders associated with cardiovascular diseases . These findings suggest a promising avenue for further exploration in drug development aimed at metabolic syndromes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
Table 1: Key Structural Derivatives and Their Properties
Key Observations :
Positional Isomers
Table 2: Positional Isomers and Their Distinct Features
Implications :
Dicarboxylic Acid Derivatives
Example: 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic Acid
Biological Activity
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 43077-77-6) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
- Molecular Formula: C₆H₅NO₄
- Molecular Weight: 155.11 g/mol
- Structure: The compound features a pyridine ring with hydroxyl and carboxylic acid functional groups, contributing to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated varying degrees of cytotoxicity depending on structural modifications.
Key Findings:
-
Cytotoxicity Assessment:
- Compounds derived from 5-hydroxy-4-oxo-1,4-dihydropyridine were evaluated for their effects on A549 cell viability using the MTT assay.
- The original compound exhibited modest cytotoxicity with 78–86% post-treatment viability at a concentration of 100 µM.
- Structural modifications, such as the introduction of phenyl or halogen substituents, significantly enhanced anticancer activity. For instance, a compound with a 4-bromophenyl substitution reduced A549 viability to 61% .
-
Structure-Activity Relationship (SAR):
- The incorporation of specific functional groups was critical in enhancing biological activity. For example, compounds with free amino groups showed more potent anticancer effects compared to their acetylamino counterparts.
- Bis hydrazone derivatives containing thienyl fragments demonstrated the highest anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives have also been investigated, particularly against multidrug-resistant strains.
Research Insights:
-
Pathogen Resistance:
- The compound exhibited promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.
- Screening against various Gram-positive and Gram-negative pathogens showed effectiveness against carbapenem-resistant Klebsiella pneumoniae and Acinetobacter baumannii .
-
Mechanism of Action:
- The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Data Summary
The following table summarizes key experimental findings regarding the biological activities of 5-hydroxy-4-oxo-1,4-dihydropyridine derivatives:
| Compound | Anticancer Activity (A549 Viability %) | Antimicrobial Activity | Notable Structural Features |
|---|---|---|---|
| Original Compound | 78–86% | Moderate against MRSA | Hydroxyl and carboxylic groups |
| Compound with 4-bromophenyl | 61% | Effective against S. aureus | Halogen substitution |
| Bis hydrazone derivative | Low cytotoxicity in non-cancerous cells | High efficacy against Gram-positive bacteria | Thienyl fragments |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells. Compounds with specific substitutions showed enhanced potency compared to the parent compound, indicating that structural modifications can lead to significant improvements in anticancer efficacy .
Case Study 2: Antimicrobial Resistance
A series of derivatives were evaluated for their antimicrobial properties against resistant strains of Staphylococcus aureus. The findings suggested that some derivatives not only inhibited growth but also displayed selectivity towards resistant strains, highlighting their potential in treating infections caused by multidrug-resistant pathogens .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, and how can purity be validated experimentally?
- Synthesis : A common approach involves refluxing precursors in ethanol/HCl mixtures, as demonstrated for structurally related pyridinecarboxylic acids (e.g., compound 10n in ). Reaction conditions (e.g., temperature, solvent ratios) should be optimized based on precursor reactivity.
- Purity Validation : Use thin-layer chromatography (TLC) for preliminary checks, followed by high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Confirm molecular identity via HRMS (high-resolution mass spectrometry; e.g., m/z 245.0568 [M⁻]⁻ as in ) and elemental analysis.
- Reference :
Q. How can researchers characterize the structural and electronic properties of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CD₃OD or DMSO-d₆) to assign proton environments and carbon frameworks. For example, aromatic protons in 10n appear at δ 8.74 ppm (¹H NMR) and δ 162.88 ppm (¹³C NMR) ().
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches near 1722–1631 cm⁻¹, OH stretches at 3174 cm⁻¹) ().
- Reference :
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Data :
| Solvent | Solubility (g/L, 25°C) | Notes |
|---|---|---|
| Water | <1 | Limited aqueous solubility |
| Ethanol | 33 | Sparingly soluble |
| DMSO | >100 | Highly soluble |
- Methodological Tip : Use polar aprotic solvents (e.g., DMSO) for biological assays and ethanol for crystallization ( ).
- Reference :
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles.
- Hazard Mitigation : Conduct reactions in fume hoods to avoid inhalation of fine particles. Store waste in designated containers for professional disposal ( ).
- Reference :
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when scaling up reactions?
- Strategies :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times.
- Case Study : Refluxing in ethanol/HCl (3:1) for 1 hour improved yields of analogous compounds to 67% ().
- Reference :
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Troubleshooting Steps :
Verify solvent purity and deuteration levels.
Compare experimental data with computational predictions (DFT calculations for ¹³C chemical shifts).
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Example : Discrepancies in aromatic proton assignments for 10n were resolved via HSQC correlation ().
- Reference :
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Approach :
Synthesize derivatives with substitutions at the pyridine ring (e.g., 10o with 4-(methylsulfonyl)benzyl groups in ).
Test against target enzymes (e.g., HIV integrase) using enzyme inhibition assays (IC₅₀ determination).
- Key Finding : Analogous compounds showed antimicrobial and anticancer activities in preclinical models ().
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
